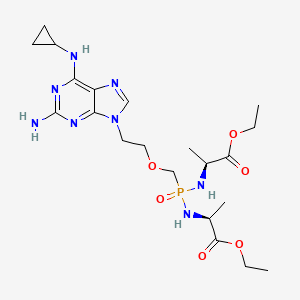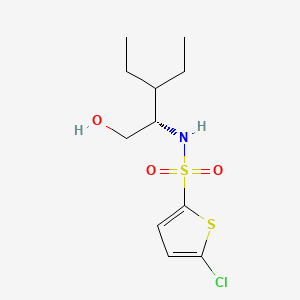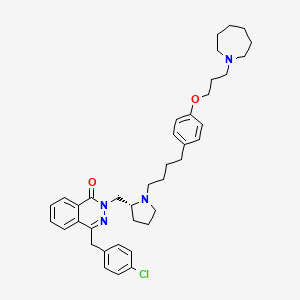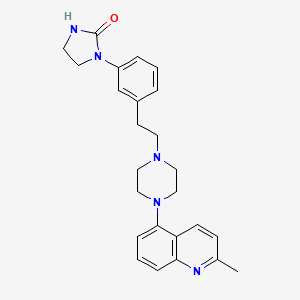
Acetato de guanabenz
Descripción general
Descripción
El acetato de guanabenz es un agonista alfa-2 adrenérgico de acción central utilizado principalmente como agente antihipertensivo. Es conocido por su capacidad para reducir la presión arterial alta al estimular los receptores alfa-adrenérgicos centrales, lo que da como resultado una disminución del flujo simpático desde el cerebro al sistema circulatorio periférico . El this compound también se está explorando por sus posibles propiedades antiinflamatorias y su papel en el tratamiento de diversas afecciones patológicas .
Mecanismo De Acción
El acetato de guanabenz ejerce sus efectos antihipertensivos al estimular los receptores alfa-adrenérgicos centrales. Esta estimulación conduce a una disminución del flujo simpático desde el cerebro al corazón, los riñones y la vasculatura periférica. Como resultado, hay una reducción en la presión arterial sistólica y diastólica, así como una ligera disminución de la frecuencia cardíaca . La administración crónica de this compound también causa una disminución en la resistencia vascular periférica .
Compuestos Similares:
Singularidad del this compound: El this compound es único en su afinidad de unión específica y selectividad para los receptores alfa-2 adrenérgicos. Sus posibles propiedades antiinflamatorias y su capacidad para mejorar la eficacia de los siRNA lo distinguen aún más de otros compuestos similares .
Aplicaciones Científicas De Investigación
El acetato de guanabenz tiene una amplia gama de aplicaciones de investigación científica:
Safety and Hazards
The most common side effects during Guanabenz therapy are dizziness, drowsiness, dry mouth, headache, and weakness . It can make one drowsy or less alert, therefore driving or operating dangerous machinery is not recommended . It’s also very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes .
Direcciones Futuras
Guanabenz acetate has shown potential in improving the development of non-alcoholic fatty liver disease (NAFLD) and metabolic abnormalities . It’s also been found to attenuate fatty liver and hyperglycemia associated with obesity . Further studies are needed to confirm these findings and explore other potential applications.
Análisis Bioquímico
Biochemical Properties
Guanabenz acetate interacts with alpha-2A and alpha-2B adrenergic receptors . As an agonist, it binds to these receptors and activates them . This interaction is crucial for its antihypertensive effect .
Cellular Effects
Guanabenz acetate has been found to have significant effects on various types of cells. For instance, it has been shown to markedly increase the cellular internalization and target mRNA silencing of hydrophobically modified siRNAs (hsiRNAs), yielding a significant decrease in hsiRNA IC50 . This suggests that Guanabenz acetate can enhance the cellular uptake and efficacy of certain biomolecules .
Molecular Mechanism
The molecular mechanism of Guanabenz acetate’s antihypertensive effect is thought to be due to central alpha-adrenergic stimulation . This results in a decreased sympathetic outflow to the heart, kidneys, and peripheral vasculature, leading to a decrease in systolic and diastolic blood pressure and a slight slowing of pulse rate . Chronic administration of Guanabenz acetate also causes a decrease in peripheral vascular resistance .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Guanabenz acetate in laboratory settings are limited, it has been shown that Guanabenz acetate can have long-term effects on cellular function. For instance, it has been found to markedly increase the cellular internalization and target mRNA silencing of hsiRNAs .
Dosage Effects in Animal Models
In animal models, Guanabenz acetate has been shown to have significant effects. For instance, intraperitoneal administration of Guanabenz acetate for 25 days to obese rats resulted in a significant decrease in body weight compared to the baseline values .
Metabolic Pathways
Guanabenz acetate is metabolized in the liver
Transport and Distribution
Guanabenz acetate is absorbed from the gastrointestinal tract, with approximately 75% of the drug being absorbed
Subcellular Localization
Given its mechanism of action, it is likely that Guanabenz acetate interacts with alpha-2 adrenergic receptors, which are located on the cell membrane .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El acetato de guanabenz se sintetiza mediante la condensación de 2,6-diclorobenzaldehído con aminoguanidina. La reacción implica la formación de una base de Schiff, seguida de la adición de ácido acético para formar la sal de acetato .
Métodos de Producción Industrial: En un entorno industrial, la síntesis de this compound implica los siguientes pasos:
Reacción de Condensación: El 2,6-diclorobenzaldehído reacciona con aminoguanidina en presencia de un disolvente adecuado para formar la base de Schiff.
Formación de la Sal de Acetato: La base de Schiff se trata entonces con ácido acético para obtener this compound.
Purificación: El producto se purifica mediante recristalización u otros métodos adecuados para alcanzar la pureza deseada.
Tipos de Reacciones:
Reducción: Las reacciones de reducción que involucran el this compound tampoco se estudian ampliamente.
Sustitución: El this compound puede participar en reacciones de sustitución, particularmente que involucran el anillo aromático clorado.
Reactivos y Condiciones Comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Se podrían emplear agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de halogenación pueden involucrar reactivos como cloro o bromo en condiciones controladas.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos correspondientes, mientras que las reacciones de sustitución pueden introducir diferentes grupos funcionales en el anillo aromático .
Comparación Con Compuestos Similares
Guanoxabenz: Another alpha-2 adrenergic agonist with similar antihypertensive properties.
Guanfacine: Used to treat hypertension and attention deficit hyperactivity disorder (ADHD), it has a similar mechanism of action.
Clonidine: A widely used alpha-2 adrenergic agonist for treating hypertension and certain psychiatric disorders.
Uniqueness of Guanabenz Acetate: Guanabenz acetate is unique in its specific binding affinity and selectivity for alpha-2 adrenergic receptors. Its potential anti-inflammatory properties and ability to enhance the efficacy of siRNAs further distinguish it from other similar compounds .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Guanabenz acetate involves the conversion of Guanabenz into its acetate form by reacting it with acetic anhydride in the presence of a catalyst. The reaction takes place under mild conditions and produces Guanabenz acetate as the final product. The synthesis pathway is straightforward and efficient, making it a popular method for the production of Guanabenz acetate.", "Starting Materials": ["Guanabenz", "Acetic anhydride", "Catalyst (such as pyridine or triethylamine)"], "Reaction": [ "Step 1: Dissolve Guanabenz in a suitable solvent, such as dichloromethane or chloroform.", "Step 2: Add a catalytic amount of pyridine or triethylamine to the solution.", "Step 3: Slowly add acetic anhydride to the reaction mixture while stirring.", "Step 4: Heat the reaction mixture to 50-60°C and stir for several hours.", "Step 5: Allow the reaction mixture to cool to room temperature and then pour it into water.", "Step 6: Extract the product with a suitable organic solvent, such as ether or ethyl acetate.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure.", "Step 8: Purify the product by recrystallization or column chromatography using a suitable stationary phase, such as silica gel.", "Step 9: Guanabenz acetate is obtained as a white crystalline solid with a high yield and purity." ] } | |
Número CAS |
23256-50-0 |
Fórmula molecular |
C10H12Cl2N4O2 |
Peso molecular |
291.13 g/mol |
Nombre IUPAC |
acetic acid;2-[(2,6-dichlorophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H8Cl2N4.C2H4O2/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;1-2(3)4/h1-4H,(H4,11,12,14);1H3,(H,3,4) |
Clave InChI |
MCSPBPXATWBACD-UHFFFAOYSA-N |
SMILES isomérico |
CC(=O)O.C1=CC(=C(C(=C1)Cl)/C=N\N=C(N)N)Cl |
SMILES |
CC(=O)O.C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl |
SMILES canónico |
CC(=O)O.C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl |
Apariencia |
White to off-white solid powder. |
Color/Form |
White solid from acetonitrile White to almost white powde |
melting_point |
227-229 °C (decomposition) |
| 23256-50-0 | |
Pictogramas |
Acute Toxic |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
5051-62-7 (Parent) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Solubility of 50 mg/ml in alcohol at 25 °C In water, 11 mg/ml @ 25 °C |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2,6 Dichlorobenzylideneaminoguanidine 2,6-Dichlorobenzylideneaminoguanidine Acetate Wyeth-Ayerst, Guanabenz Acetate, Guanabenz BR 750 BR-750 BR750 Guanabenz Guanabenz Acetate Guanabenz Acetate Wyeth-Ayerst Guanabenz Monoacetate Monoacetate, Guanabenz WY 8678 WY-8678 WY8678 Wyeth Ayerst of Guanabenz Acetate Wyeth-Ayerst of Guanabenz Acetate Wytensin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[(2-trifluoromethylbenzyl)-oxy]thiophene-2-carboxylate](/img/structure/B1672346.png)
![1-Methylethyl 4-({7-[2-fluoro-4-(methylsulfonyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)-1-piperidinecarboxylate](/img/structure/B1672349.png)
![4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B1672350.png)

![N-(4-(2-(Benzo[d]thiazol-2-yl)piperidine-1-carbonyl)phenyl)furan-2-carboxamide](/img/structure/B1672354.png)
![[1,1'-Biphenyl]-4-methanamine, N-(2,3-dihydro-1H-inden-2-yl)-3,5-difluoro-3'-(1H-1,2,4-triazol-5-yl)-](/img/structure/B1672355.png)
![(2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B1672356.png)

![2-{[2-({4-chloro-2-methoxy-5-[(1-propylpiperidin-4-yl)oxy]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-6-fluorobenzamide](/img/structure/B1672359.png)
![2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide](/img/structure/B1672361.png)

